4-Bromo-1-(3-methoxypropanesulfonyl)piperidine
Overview
Description
4-Bromo-1-(3-methoxypropanesulfonyl)piperidine: is an organic compound with the molecular formula C9H18BrNO3S and a molecular weight of 300.22 g/mol . This compound is characterized by the presence of a bromine atom, a methoxypropanesulfonyl group, and a piperidine ring. It is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-(3-methoxypropanesulfonyl)piperidine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methoxypropanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic substitution: Substituted piperidine derivatives.
Oxidation: Sulfone derivatives.
Reduction: Reduced piperidine derivatives.
Scientific Research Applications
Chemistry: 4-Bromo-1-(3-methoxypropanesulfonyl)piperidine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets, such as enzymes and receptors .
Medicine: While not directly used as a drug, this compound serves as a precursor in the synthesis of potential therapeutic agents .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-Bromo-1-(3-methoxypropanesulfonyl)piperidine is not well-documented. it is believed to interact with molecular targets such as enzymes and receptors through its functional groups. The bromine atom and methoxypropanesulfonyl group may play a role in binding to specific sites on the target molecules, thereby modulating their activity .
Comparison with Similar Compounds
4-Bromo-1-(methylsulfonyl)piperidine: This compound has a similar structure but lacks the methoxy group, which may affect its reactivity and binding properties.
4-Bromoanisole: This compound contains a bromine atom and a methoxy group but lacks the piperidine ring, making it less versatile in certain chemical reactions.
Uniqueness: 4-Bromo-1-(3-methoxypropanesulfonyl)piperidine is unique due to the presence of both the methoxypropanesulfonyl group and the piperidine ring, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
4-bromo-1-(3-methoxypropylsulfonyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrNO3S/c1-14-7-2-8-15(12,13)11-5-3-9(10)4-6-11/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVACCPOIGNCPAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCS(=O)(=O)N1CCC(CC1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.